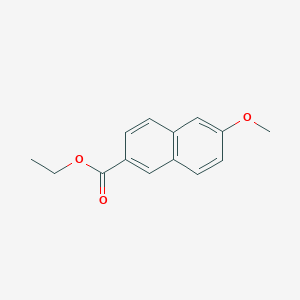

Ethyl 6-methoxy-2-naphthoate

Description

Historical Context and Evolution of Naphthalene (B1677914) Ester Synthesis

The synthesis of naphthalene esters is deeply rooted in the broader history of organic chemistry, with early methods often relying on classical esterification techniques. These foundational reactions typically involved the direct reaction of a naphthoic acid with an alcohol in the presence of a strong acid catalyst. Over the decades, the drive for greater efficiency, milder reaction conditions, and improved yields has spurred the development of a wide range of more sophisticated synthetic strategies.

Historically, the preparation of key precursors to ethyl 6-methoxy-2-naphthoate, such as 6-methoxy-2-naphthoic acid, involved multi-step processes. For instance, one of the earlier routes began with β-naphthol, which underwent a three-step conversion to 6-methoxy-2-bromonaphthalene. google.com This intermediate could then be carbonated via its Grignard reagent to produce 6-methoxy-2-naphthoic acid, albeit with moderate yields. google.com Another approach involved the acetylation of 6-methoxy-2-bromonaphthalene followed by oxidation to yield the desired naphthoic acid. google.com However, these methods often utilized hazardous reagents like dimethyl sulfate (B86663) and nitrobenzene, prompting the search for safer and more commercially viable alternatives. google.com

The evolution of synthetic methodologies has led to the adoption of transition metal-catalyzed reactions, which offer significant advantages in terms of selectivity and efficiency. Palladium-catalyzed carbonylation of 6-bromo-2-naphthol (B32079) in the presence of an alcohol represents a more direct route to naphthalene esters. More recent advancements include Rh(III)-catalyzed C-H bond naphthylation and cascade directing group transformations, showcasing the continuous innovation in this field. researchgate.netrsc.org These modern techniques not only provide more efficient pathways to naphthalene esters but also open up possibilities for creating a wider diversity of substituted naphthalene derivatives. researchgate.netrsc.orgthieme-connect.com

Significance as a Key Intermediate in Organic Synthesis and the Pharmaceutical Industry

This compound's primary significance lies in its role as a crucial intermediate for the synthesis of valuable organic compounds, particularly in the pharmaceutical industry. researchgate.netcore.ac.uk It is a direct precursor to the non-steroidal anti-inflammatory drug (NSAID) Nabumetone (B1676900). google.compatsnap.com The synthesis of Nabumetone from this compound involves a series of chemical transformations that highlight the versatility of this starting material.

The conversion to Nabumetone typically proceeds through the hydrolysis of the ethyl ester to form 6-methoxy-2-naphthoic acid. This acid is then subjected to further reactions to introduce the butanone side chain characteristic of Nabumetone. google.compatsnap.com The methoxy (B1213986) group on the naphthalene ring is a key feature, influencing the pharmacokinetic properties of the final drug.

Beyond Nabumetone, this compound and its parent acid, 6-methoxy-2-naphthoic acid, are utilized in the synthesis of other biologically active molecules. For example, derivatives of 6-methoxy-2-naphthoic acid have been explored in the development of sphingolipid analogues. researchgate.net The ester functional group provides a convenient handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

The demand for efficient and scalable syntheses of this compound is driven by the widespread use of the pharmaceuticals derived from it. Industrial production methods often focus on the esterification of 6-methoxy-2-naphthoic acid with ethanol (B145695) under acidic conditions. oriprobe.comvulcanchem.com The purity of the final product is critical, and various analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed for quality control. ontosight.ai

Overview of Research Trajectories and Academic Contributions

Research surrounding this compound has followed several key trajectories, reflecting its importance as a synthetic intermediate. A significant portion of academic and industrial research has focused on optimizing the synthesis of this compound and its precursors. This includes the development of novel catalytic systems and reaction pathways to improve yield, reduce environmental impact, and lower production costs. google.compatsnap.com

Academic contributions have been instrumental in elucidating the fundamental chemistry of naphthalene derivatives. Studies have explored various synthetic methodologies, including electrophilic cyclization of alkynes and tandem reactions of o-alkynylarenenitriles, to construct the naphthalene core. nih.govacs.orgrsc.org These investigations have not only expanded the toolbox of synthetic chemists but have also provided deeper insights into reaction mechanisms.

Furthermore, researchers have investigated the structural and electronic properties of this compound and related compounds. X-ray crystallography studies have provided detailed information about its molecular geometry. researchgate.net Spectroscopic characterization using techniques like NMR and IR spectroscopy is routinely used to confirm the structure and purity of the compound. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-methoxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-3-17-14(15)12-5-4-11-9-13(16-2)7-6-10(11)8-12/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRGZETWBNHFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280595 | |

| Record name | ethyl 6-methoxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6297-10-5 | |

| Record name | NSC17540 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 6-methoxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Ethyl 6 Methoxy 2 Naphthoate

Esterification Approaches for Direct Synthesis

The most direct method for preparing Ethyl 6-methoxy-2-naphthoate involves the esterification of its corresponding carboxylic acid, 6-methoxy-2-naphthoic acid.

The classical approach to synthesizing esters is the Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of this compound, this involves reacting 6-methoxy-2-naphthoic acid with ethanol (B145695) in the presence of a strong acid catalyst. While specific literature for the ethyl ester is detailed through general knowledge of this reaction, a described synthesis for the methyl ester provides a direct parallel. The synthesis of mthis compound is accomplished by treating 6-methoxy-2-naphthoic acid with methanol (B129727) and sulfuric acid (H₂SO₄) oriprobe.com.

To produce the ethyl ester, ethanol would replace methanol. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. A subsequent nucleophilic attack by the oxygen atom of the ethanol molecule occurs, leading to a tetrahedral intermediate. After a proton transfer and the elimination of a water molecule, the final ester product is formed. The reaction is reversible and typically requires an excess of the alcohol or the removal of water to drive the equilibrium towards the product.

Table 1: Reagents and Conditions for Conventional Esterification

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| 6-Methoxy-2-naphthoic Acid | Ethanol | H₂SO₄ (or other strong acid) | This compound |

Precursor Synthesis Pathways and Their Elaboration

The availability of 6-methoxy-2-naphthoic acid is crucial for the synthesis of its ethyl ester. Several distinct pathways have been developed for the efficient production of this key precursor.

One effective route to 6-methoxy-2-naphthoic acid begins with 2-acetyl-6-methoxynaphthalene (B28280). This transformation is achieved through the haloform reaction, a well-known method for converting methyl ketones into carboxylates. Specifically, 2-acetyl-6-methoxynaphthalene is treated with sodium hypochlorite (B82951) (NaOCl) to yield 6-methoxy-2-naphthoic acid oriprobe.com. In this reaction, the acetyl group is oxidized, leading to the formation of the corresponding carboxylic acid and chloroform (B151607). This method is part of a synthetic sequence aimed at producing other derivatives, such as 6-methoxy-2-naphthaldehyde (B117158) oriprobe.com.

The starting material, 2-acetyl-6-methoxynaphthalene, can be prepared via a Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) google.comorgsyn.org. The choice of solvent is critical in this acylation to direct the substitution to the desired position on the naphthalene (B1677914) ring orgsyn.org.

Table 2: Synthesis of 6-Methoxy-2-naphthoic Acid via Haloform Reaction

| Starting Material | Oxidizing Agent | Product | Byproduct |

|---|---|---|---|

| 2-Acetyl-6-methoxynaphthalene | Sodium Hypochlorite (NaOCl) | 6-Methoxy-2-naphthoic Acid | Chloroform |

An alternative pathway to the naphthoic acid precursor involves the manipulation of 2-methoxynaphthalene through bromination and subsequent reactions. This multi-step process begins with the bromination of 2-methoxynaphthalene to introduce a bromine atom at the 6-position, followed by a reduction reaction to yield 6-bromo-2-methoxynaphthalene google.com.

The resulting 6-bromo-2-methoxynaphthalene serves as a key intermediate. It can be converted to 6-methoxy-2-naphthoic acid through a lithium-halogen exchange followed by carboxylation. In a typical procedure, 6-bromo-2-methoxynaphthalene is treated with t-butyllithium at low temperatures (-78 °C). The resulting aryllithium species is then quenched with solid carbon dioxide (dry ice), which, after an acidic workup, affords the desired 6-methoxy-2-naphthoic acid in high yield (85%) prepchem.com.

Table 3: Key Steps in the Synthesis from 2-Methoxynaphthalene

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Methoxynaphthalene | Bromine, Glacial Acetic Acid, Tin powder | 6-Bromo-2-methoxynaphthalene google.com |

| 2 | 6-Bromo-2-methoxynaphthalene | 1. t-Butyllithium, THF 2. CO₂ (dry ice) | 6-Methoxy-2-naphthoic Acid prepchem.com |

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that condenses aldehydes or ketones with succinic acid esters in the presence of a strong base wikipedia.orgorganicreactions.org. This reaction produces α-alkylidene (or arylidene) succinic acids or their corresponding monoesters, which are versatile intermediates for constructing more complex molecules, including naphthalene scaffolds wikipedia.orgorganicreactions.org.

The mechanism involves the formation of a γ-lactone intermediate, which ensures the reaction's high efficiency and prevents self-condensation of the succinic ester wikipedia.org. The resulting half-esters can then undergo intramolecular cyclization reactions to form the naphthalene ring system. For instance, the half-esters produced from the Stobbe condensation can be cyclized using reagents like sodium acetate (B1210297) in acetic anhydride (B1165640) cdnsciencepub.com. This cyclization step, often a Friedel-Crafts-type acylation, followed by subsequent aromatization steps, can lead to the formation of substituted naphthoic acid derivatives. This strategy offers a convergent approach to building the core naphthoic acid structure from simpler aromatic aldehydes or ketones.

Modern synthetic chemistry increasingly incorporates enzymatic transformations to enhance sustainability and selectivity. Chemo-enzymatic approaches combine the precision of biocatalysis with the robustness of traditional chemical reactions nih.govfrontiersin.org. While a direct chemo-enzymatic route to this compound is not prominently documented, the synthesis of structurally related naphthoic acid scaffolds using this methodology highlights its potential.

A notable example is the preparative-scale chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid tandfonline.comresearchgate.net. This process employs a laccase enzyme from Trametes versicolor to catalyze the initial dimerization of sinapic acid into a bislactone intermediate. This enzymatic step is followed by a chemical step, where the addition of sodium hydroxide (B78521) promotes a rearrangement to form the final naphthoic acid product tandfonline.com. This one-pot, two-step pathway demonstrates how an enzyme can be used to construct a complex precursor which is then converted to the final naphthoic acid scaffold under mild chemical conditions, offering a greener alternative to purely chemical methods tandfonline.comresearchgate.net.

Alternative Synthetic Routes to Naphthalene Esters

The synthesis of naphthalene esters, including this compound, can be achieved through various alternative routes beyond direct esterification of the corresponding naphthoic acid. These methods often involve the construction of the naphthalene ring system as a key step and offer flexibility in introducing desired substituents. This section explores three such strategic approaches: cyclocondensation reactions, intramolecular Friedel-Crafts acylation to form key intermediates, and the subsequent aromatization of tetralone derivatives.

Cyclocondensation Reactions in the Formation of Naphthoate Derivatives

Cyclocondensation reactions are powerful tools in organic synthesis for constructing cyclic frameworks. In the context of naphthoate derivatives, these reactions typically involve the formation of the bicyclic naphthalene core from acyclic or monocyclic precursors in a single or multi-step sequence.

One prominent example is the use of Claisen-Schmidt condensation to form chalcones, which serve as precursors for cyclocondensation. A relevant synthesis involves the reaction of 6-methoxy-2-naphthaldehyde with a ketone to form a chalcone (B49325). This intermediate can then undergo a cyclocondensation reaction with ethyl acetoacetate (B1235776) in the presence of a base like sodium hydroxide to yield a cyclohexenone derivative. ccsenet.org While this specific example leads to a more complex cyclohexenone-fused system, the underlying principle of using condensation reactions to build parts of the ring system is a valid strategy.

Another approach involves multi-component reactions. For instance, a three-component condensation of an aromatic aldehyde, phenylthiourea, and 2-naphthol (B1666908) can produce 1-thiocarbamidoalkyl-2-naphthols. ias.ac.in These intermediates can then undergo a subsequent cyclocondensation with acetylenic esters, such as dialkyl acetylenedicarboxylates, to form complex heterocyclic systems attached to the naphthalene core. ias.ac.in This highlights the versatility of cyclocondensation in creating diverse naphthyl-containing structures.

The general strategy for forming a naphthoate ester via cyclocondensation would involve the reaction of precursors that can form the two rings of the naphthalene system and already contain, or allow for the introduction of, the required ester and methoxy (B1213986) functional groups at the appropriate positions.

| Reaction Type | Key Reactants | Catalyst/Conditions | Intermediate/Product Type |

| Claisen-Schmidt/Cyclocondensation | 6-methoxy-2-naphthaldehyde, Ketone, Ethyl acetoacetate | Base (e.g., NaOH) | Chalcone, Cyclohexenone derivative ccsenet.org |

| Three-component/Cyclocondensation | Aromatic aldehyde, Phenylthiourea, 2-Naphthol, Acetylenic ester | - | 1-Thiocarbamidoalkyl-2-naphthol, Thiazolidin-4-one derivative ias.ac.in |

Intramolecular Friedel-Crafts Acylation leading to Naphthoate Ester Intermediates

Intramolecular Friedel-Crafts acylation is a classic and effective method for forming cyclic ketones, which are crucial intermediates in the synthesis of polycyclic aromatic compounds like naphthalenes. masterorganicchemistry.comnih.gov This reaction is particularly useful for synthesizing tetralone derivatives, which can then be converted to naphthoates.

The synthesis of 6-methoxy-2-tetralone (B1345760), a direct precursor for intermediates leading to 6-methoxy-2-naphthoate, can be accomplished via an intramolecular Friedel-Crafts reaction. The process starts with a precursor like (4-methoxyphenyl)acetyl chloride. orgsyn.org This acyl chloride is reacted with ethylene (B1197577) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a solvent like dichloromethane (B109758). The reaction proceeds through the formation of an acylium ion which then undergoes electrophilic attack on the ethylene molecule, followed by an intramolecular acylation where the newly formed acyl chain attacks the methoxy-substituted benzene (B151609) ring to close the second ring, forming the tetralone structure. orgsyn.org A 100% molar excess of the Lewis acid is often necessary to achieve a good yield in a reasonable timeframe. orgsyn.org

This intramolecular cyclization is a powerful strategy because it efficiently constructs the fused ring system of the tetralone. The resulting 6-methoxy-2-tetralone can then be further functionalized at the 2-position and subsequently aromatized to yield the target naphthoate ester. The Friedel-Crafts acylation is advantageous over some other methods as it avoids the often tedious preparation of more complex naphthalene derivatives from scratch. orgsyn.org

| Precursor | Reagent | Catalyst | Intermediate Product | Yield |

| (4-methoxyphenyl)acetyl chloride | Ethylene | Aluminum chloride (AlCl₃) | 6-methoxy-β-tetralone | 60-68% orgsyn.org |

Aromatization Reactions of 2-(Methoxycarbonyl)tetralones

Once a tetralone intermediate, such as a 2-(alkoxycarbonyl)-6-methoxytetralone, is synthesized, the final step in forming the naphthalene ring system is an aromatization reaction. This transformation involves the elimination of two hydrogen atoms from the saturated ring to create the fully aromatic bicyclic system.

Several methods exist for the aromatization of tetralone derivatives. A common and effective method is catalytic dehydrogenation. For example, methyl 6,7-(methylenedioxy)-1-tetralone-2-carboxylate can be dehydrogenated to form methyl 6,7-(methylenedioxy)-1-hydroxy-2-naphthoate using a palladium on carbon (Pd/C) catalyst at elevated temperatures. researchgate.net This process involves the removal of hydrogen from the tetralone ring, leading to the formation of the aromatic naphthol derivative.

Alternatively, aromatization can be achieved through aerobic oxidation under basic conditions. Research has shown that 1-tetralone-2-carboxylates can undergo aromatization when treated with a base like sodium hydride in a solvent such as dimethyl sulfoxide (B87167) (DMSO), often facilitated by light irradiation, to yield 1-hydroxy-2-naphthoates. researchgate.netresearchgate.net The proposed mechanism involves the formation of an α,β-unsaturated hydroperoxide intermediate, which then eliminates water to yield the aromatized product. researchgate.net

These methods convert the tetralone-2-carboxylate core into a 1-hydroxy-2-naphthoate (B8527853). To obtain the target this compound, a 6-methoxy-2-tetralone intermediate would first need to be carboxylated at the 2-position to form a 2-carboxy-2-tetralone derivative, which would then be esterified and aromatized. Alternatively, if the aromatization of 6-methoxy-2-tetralone itself is performed, it would lead to 6-methoxy-2-naphthol (B1581671). This naphthol could then be converted to the final product through subsequent carboxylation and esterification steps.

| Starting Material Type | Reagents/Catalyst | Conditions | Product Type |

| 1-Tetralone-2-carboxylates | Pd/C | High Temperature | 1-Hydroxy-2-naphthoates researchgate.net |

| 1-Tetralone-2-carboxylates | Sodium hydride (NaH) | DMSO, Blue light irradiation | 1-Hydroxy-2-naphthoates researchgate.netresearchgate.net |

Structural Elucidation and Spectroscopic Characterization of Ethyl 6 Methoxy 2 Naphthoate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis offers a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Crystallographic Data Collection and Refinement

Ethyl 6-methoxy-2-naphthoate crystallizes in the monoclinic space group P2(1)/c. researchgate.net The crystallographic data and refinement parameters are summarized in the table below. The structure was solved using direct methods and refined by full-matrix least-squares on F². researchgate.net

Table 1: Crystallographic Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₄O₃ |

| Formula weight | 230.26 g/mol nih.gov |

| Crystal system | Monoclinic |

| Space group | P2(1)/c researchgate.net |

| a (Å) | 12.376 (3) researchgate.net |

| b (Å) | 7.0410 (16) researchgate.net |

| c (Å) | 17.945 (6) researchgate.net |

| β (°) | 97.853 (12) researchgate.net |

| Volume (ų) | 1549.1 (7) researchgate.net |

| Z | 4 researchgate.net |

| Density (calculated) (Mg/m³) | 1.292 researchgate.net |

| Radiation | Mo Kα (λ = 0.71075 Å) researchgate.net |

| Temperature (K) | 298 researchgate.net |

| Reflections collected | Not specified |

| Independent reflections | 2326 researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the ethyl ester protons.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.14 - 8.50 | m | Aromatic-H |

| 4.42 | q | -OCH₂CH₃ |

| 3.94 | s | -OCH₃ |

Note: The chemical shifts for the aromatic protons are presented as a range due to the complex splitting patterns of the naphthalene (B1677914) ring system.

The methoxy group protons appear as a sharp singlet, while the ethyl group gives rise to a characteristic quartet for the methylene (B1212753) protons and a triplet for the methyl protons, resulting from spin-spin coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 166.8 | C=O |

| 158.5 | C-6 |

| 136.2 | C-8a |

| 130.8 | C-1 |

| 129.5 | C-4a |

| 129.2 | C-5 |

| 128.8 | C-2 |

| 127.3 | C-4 |

| 124.8 | C-3 |

| 119.3 | C-7 |

| 105.9 | C-8 |

| 61.1 | -OCH₂CH₃ |

| 55.4 | -OCH₃ |

The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field. The aromatic carbons resonate in the typical downfield region, with the carbon attached to the electron-donating methoxy group (C-6) appearing at a characteristic chemical shift. The aliphatic carbons of the ethyl group and the methoxy group appear at higher fields.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Advanced NMR Techniques for Structural Confirmation

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), two-dimensional (2D) NMR techniques are indispensable for unambiguously assembling the molecular structure of complex molecules like this compound. These advanced experiments reveal through-bond and through-space correlations between nuclei, allowing for a definitive assignment of all signals.

Correlation Spectroscopy (COSY) would be utilized to identify proton-proton (¹H-¹H) coupling networks. In the aromatic region of the spectrum for this compound, COSY would reveal correlations between adjacent protons on the naphthalene ring system, helping to trace the connectivity of the aromatic protons. For the ethyl group, a cross-peak between the quartet and triplet signals would confirm their direct coupling.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is employed to correlate directly bonded proton and carbon atoms. This technique is crucial for assigning the ¹³C signals by linking them to their attached, and often more easily assigned, protons. For this compound, HSQC would show correlations between each aromatic proton and its corresponding carbon, the methoxy protons and the methoxy carbon, and the methylene and methyl protons of the ethyl group with their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is arguably the most powerful tool for piecing together the molecular puzzle. For instance, in this compound, HMBC would show a correlation between the methoxy protons and the carbon at the 6-position of the naphthalene ring, confirming the position of this substituent. Furthermore, correlations between the protons on the naphthalene ring and the carbonyl carbon of the ester group would definitively place the ester functionality at the 2-position. The protons of the ethyl group would also show correlations to the carbonyl carbon.

A summary of expected key HMBC correlations is presented in the table below:

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal | Deduced Connectivity |

| Methoxy Protons (-OCH₃) | C-6 of Naphthalene Ring | Confirms position of the methoxy group |

| Aromatic Protons | Carbonyl Carbon (C=O) | Confirms position of the ethyl ester group |

| Ethyl Group Protons (-OCH₂CH₃) | Carbonyl Carbon (C=O) | Confirms the ethyl ester structure |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that correspond to its key structural features.

The most prominent peak would be the strong absorption from the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1725-1705 cm⁻¹. The presence of conjugation with the naphthalene ring would likely shift this peak to the lower end of the range. The C-O stretching vibrations of the ester group would result in two distinct bands, one for the C-O single bond adjacent to the carbonyl group (around 1300-1200 cm⁻¹) and another for the O-C bond of the ethyl group (around 1150-1050 cm⁻¹).

The aromatic nature of the naphthalene ring would be evidenced by C=C stretching vibrations within the ring, which typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region. Additionally, aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The presence of the ether linkage is confirmed by a characteristic asymmetric C-O-C stretch for the aryl-alkyl ether, which is expected in the 1275-1200 cm⁻¹ region, and a symmetric stretch around 1075-1020 cm⁻¹. The aliphatic C-H bonds of the ethyl and methoxy groups would give rise to C-H stretching absorptions just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

A summary of the expected characteristic IR absorption bands is provided in the table below:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl & Methoxy) |

| 1725-1705 | C=O Stretch | Ester (conjugated) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1300-1200 | C-O Stretch | Ester (acyl-oxygen) |

| 1275-1200 | Asymmetric C-O-C Stretch | Aryl-alkyl ether |

| 1150-1050 | C-O Stretch | Ester (alkyl-oxygen) |

| 1075-1020 | Symmetric C-O-C Stretch | Aryl-alkyl ether |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can also offer structural insights through the analysis of fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, 230.26. The observation of this peak would confirm the molecular formula of C₁₄H₁₄O₃.

The fragmentation of the molecular ion provides a "fingerprint" that can be used to deduce the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and the loss of the entire ester group. For this compound, key expected fragments would include:

Loss of the ethoxy radical (-•OCH₂CH₃): This would result in a fragment ion at m/z 185, corresponding to the 6-methoxynaphthoyl cation. This is often a very stable and prominent peak.

Loss of an ethyl radical (-•CH₂CH₃): Cleavage of the ethyl group would lead to a fragment at m/z 201.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: If sterically feasible, this could lead to a fragment at m/z 202.

Loss of the entire ester group (-COOCH₂CH₃): This would result in a fragment corresponding to the 6-methoxynaphthalene cation at m/z 157.

Loss of a methyl radical (-•CH₃) from the methoxy group: This would produce a fragment at m/z 215.

A table summarizing the predicted significant fragments in the mass spectrum is presented below:

| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |

| 230 | [C₁₄H₁₄O₃]⁺• (Molecular Ion) | - |

| 215 | [M - CH₃]⁺ | •CH₃ |

| 201 | [M - C₂H₅]⁺ | •C₂H₅ |

| 185 | [M - OC₂H₅]⁺ | •OC₂H₅ |

| 157 | [M - COOC₂H₅]⁺ | •COOC₂H₅ |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the proposed molecular formula to verify its accuracy.

For this compound, with a molecular formula of C₁₄H₁₄O₃, the theoretical elemental composition can be calculated as follows:

Carbon (C): (14 × 12.011) / 230.26 × 100% = 73.03%

Hydrogen (H): (14 × 1.008) / 230.26 × 100% = 6.13%

Oxygen (O): (3 × 15.999) / 230.26 × 100% = 20.84%

In a laboratory setting, a sample of pure this compound would be subjected to combustion analysis. The experimentally determined percentages of carbon and hydrogen would be expected to be in close agreement with the calculated values, typically within a ±0.4% margin of error, which would provide strong evidence for the proposed molecular formula.

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 73.03 | Expected to be within ±0.4% of theoretical value |

| Hydrogen (H) | 6.13 | Expected to be within ±0.4% of theoretical value |

| Oxygen (O) | 20.84 | Often calculated by difference |

Chemical Transformations and Derivatization Studies of Ethyl 6 Methoxy 2 Naphthoate

Reactions Involving the Ester Moiety

The ester group of Ethyl 6-methoxy-2-naphthoate is a primary site for chemical modification, allowing for its conversion into other key functional groups such as hydrazides and alcohols.

The reaction of esters with hydrazine (B178648) hydrate (B1144303) is a standard and efficient method for the synthesis of acid hydrazides. nih.gov This transformation is a crucial step in the synthesis of many heterocyclic compounds. For instance, ethyl esters can be reacted with hydrazine hydrate in the presence of a solvent like ethanol (B145695) to yield the corresponding hydrazide derivative. nih.govresearchgate.net

In a typical procedure, this compound is refluxed with hydrazine hydrate in an alcoholic solvent. This nucleophilic acyl substitution reaction replaces the ethoxy group (-OEt) of the ester with a hydrazinyl group (-NHNH2), yielding 6-methoxy-2-naphthohydrazide. This hydrazide is a key building block for the synthesis of various heterocyclic systems, including 1,3,4-oxadiazoles. nih.govnih.gov The general reaction is outlined below:

Reaction Scheme: Synthesis of 6-methoxy-2-naphthohydrazide

This compound + Hydrazine Hydrate → 6-methoxy-2-naphthohydrazide + Ethanol

This conversion is often the first step in multi-step synthetic sequences aimed at producing biologically active molecules. nih.gov

The ester functionality of this compound can be reduced to a primary alcohol, yielding (6-methoxynaphthalen-2-yl)methanol (B1311757). This reduction is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). google.com

The reaction involves the nucleophilic addition of a hydride ion from LiAlH₄ to the carbonyl carbon of the ester. A second hydride transfer then displaces the ethoxide, leading to an intermediate aldehyde which is rapidly reduced to the primary alcohol. A final workup with water or a dilute acid neutralizes the reaction mixture and protonates the alkoxide to give the final product.

Reaction Scheme: Reduction of this compound

This compound --(1. LiAlH₄, THF; 2. H₂O)--> (6-methoxynaphthalen-2-yl)methanol

This resulting naphthyl methanol (B129727) derivative serves as a precursor for other compounds, such as the corresponding aldehyde, 6-methoxy-2-naphthaldehyde (B117158), through subsequent oxidation. google.com

Reactions Involving the Naphthalene (B1677914) Ring System

While direct functionalization of the naphthalene ring of this compound can be challenging, the ester group often serves as a handle to build more complex structures appended to the naphthyl core.

1,3,4-Oxadiazoles are an important class of heterocyclic compounds with a wide range of biological activities. nih.govnih.gov A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles begins with an acid hydrazide. jchemrev.comorganic-chemistry.org

Starting from this compound, the synthesis proceeds in two key steps:

Hydrazide Formation: As described in section 4.1.1, the ester is first converted to 6-methoxy-2-naphthohydrazide by reacting it with hydrazine hydrate. nih.gov

Cyclodehydration: The resulting hydrazide is then reacted with a carboxylic acid or its derivative in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov Another method involves reacting the acid hydrazide with carbon disulfide in a basic alcoholic solution to form an oxadiazole-thiol scaffold, which can be further functionalized. nih.govjchemrev.com

This multi-step process allows for the incorporation of the 6-methoxynaphthyl moiety into one of the 2- or 5-positions of the oxadiazole ring, with the other position being determined by the choice of the second carboxylic acid derivative.

Table 1: Synthesis of 1,3,4-Oxadiazole Derivatives

| Starting Material | Intermediate | Reagents for Cyclization | Product Class |

| This compound | 6-methoxy-2-naphthohydrazide | R-COOH / POCl₃ | 2-(6-methoxynaphthalen-2-yl)-5-substituted-1,3,4-oxadiazole |

| This compound | 6-methoxy-2-naphthohydrazide | 1. CS₂ / KOH2. R-X | 2-((6-methoxynaphthalen-2-yl)methyl)thio-5-substituted-1,3,4-oxadiazole |

The synthesis of cyclohexenone derivatives appended to the 6-methoxynaphthalene core can be achieved through a pathway that begins with the modification of the ester group. ccsenet.org The key intermediate for this transformation is 6-methoxy-2-naphthaldehyde.

The synthetic sequence is as follows:

Reduction: this compound is reduced to (6-methoxynaphthalen-2-yl)methanol using a reducing agent like LiAlH₄ (as detailed in section 4.1.2).

Oxidation: The resulting alcohol is then oxidized to 6-methoxy-2-naphthaldehyde.

Claisen-Schmidt Condensation: The aldehyde undergoes a base-catalyzed condensation with an appropriate ketone to form a chalcone (B49325) (an α,β-unsaturated ketone).

Cyclocondensation: The chalcone is subsequently treated with a compound like ethyl acetoacetate (B1235776) in the presence of a base (e.g., NaOH) to yield the final ethyl-4-(aryl)-6-(6-methoxy-2-naphthyl)-2-oxo-cyclohex-3-ene-1-carboxylate derivative. ccsenet.org

This sequence effectively uses the ester group as a precursor to the aldehyde functionality required for the key condensation and cyclization steps.

N-alkyl-3-aroylindoles are a class of compounds that have been investigated for their biological activities. nih.gov The synthesis of N-alkyl-3-(6-methoxy-2-naphthoyl)indoles from this compound requires the conversion of the ester into a more reactive acylating agent, typically an acyl chloride.

The general synthetic strategy involves these steps:

Saponification: The ethyl ester is first hydrolyzed to 6-methoxy-2-naphthoic acid using a base such as sodium hydroxide (B78521), followed by acidification.

Acyl Chloride Formation: The resulting carboxylic acid is then converted to the more reactive 6-methoxy-2-naphthoyl chloride, for example, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

Friedel-Crafts Acylation: The 6-methoxy-2-naphthoyl chloride is then used to acylate an N-alkylindole at the C3 position. This reaction is a type of Friedel-Crafts acylation, which may be promoted by a Lewis acid. nih.gov Alternatively, the N-alkylindole can be converted to its indolylmagnesium bromide salt, which then reacts with the acyl chloride. nih.gov

This pathway allows for the direct coupling of the 6-methoxynaphthyl carbonyl system to the indole (B1671886) ring, creating a complex molecular architecture.

Table 2: Summary of Chemical Transformations

| Section | Transformation | Key Reagents | Product Functional Group |

| 4.1.1 | Ester to Hydrazide | Hydrazine Hydrate | Hydrazide |

| 4.1.2 | Ester to Alcohol | LiAlH₄ | Primary Alcohol |

| 4.2.1 | Ester to 1,3,4-Oxadiazole | 1. Hydrazine Hydrate2. POCl₃ or CS₂/KOH | 1,3,4-Oxadiazole |

| 4.2.2 | Ester to Cyclohexenone | 1. LiAlH₄2. Oxidizing Agent3. Ketone, Base4. Ethyl Acetoacetate | Cyclohexenone |

| 4.2.3 | Ester to Naphthoylindole | 1. NaOH/H₃O⁺2. SOCl₂3. N-alkylindole | Ketone (Aroylindole) |

Construction of Lignan (B3055560) Scaffolds

The naphthalene core, particularly the 6-methoxy-2-naphthoate framework, is an integral structural component of certain synthetic lignans. The construction of these scaffolds can be achieved through cyclocondensation reactions. For instance, derivatives of (Z)-3-(ethoxycarbonyl)-4,4-diarylbut-3-enoic acids undergo cyclization to form the naphthoate ring system.

Depending on the reaction conditions, different lignan precursors can be synthesized. When the cyclization is performed with acetic anhydride (B1165640) in the presence of a mild base like sodium acetate (B1210297), the reaction proceeds through a cyclic intermediate, which then aromatizes and is subsequently acetylated. In contrast, using a strong acid catalyst such as polyphosphoric acid (PPA) also promotes cyclization and subsequent tautomerization to yield a stable, aromatized hydroxynaphthoate.

A summary of representative transformations is presented in the table below.

| Starting Material | Reagent | Product | Yield |

| (Z)-3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)-4-(4-methoxyphenyl)but-3-enoic acid | Acetic Anhydride/NaOAc | Ethyl 4-acetoxy-1-(4-ethoxyphenyl)-6-methoxy-2-naphthoate | 80% |

| (Z)-3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)-4-(4-methoxyphenyl)but-3-enoic acid | Polyphosphoric Acid (PPA) | Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-6-methoxy-2-naphthoate | Good |

Synthesis of Photochromic Naphthopyrans

Photochromic naphthopyrans are a class of compounds that undergo reversible color change upon exposure to UV light. Their synthesis often involves the condensation of a naphthol derivative with a substituted propargyl alcohol. This compound can be considered a precursor to the key 6-methoxy-2-naphthol (B1581671) intermediate required for this synthesis.

A plausible synthetic pathway involves the conversion of the ester group into a tertiary alcohol. This can be accomplished through the reaction of this compound with two equivalents of an organometallic reagent, such as an aryl Grignard reagent (e.g., Phenylmagnesium bromide). This well-established reaction proceeds via nucleophilic acyl substitution followed by a second nucleophilic addition to the resulting ketone intermediate, yielding a diaryl(6-methoxynaphthyl)methanol. This tertiary alcohol is the direct precursor that undergoes acid-catalyzed cyclization with the hydroxyl group of a naphthol to form the pyran ring of the final photochromic compound.

Alternatively, 6-methoxy-2-naphthol can be prepared from related precursors like 6-bromo-2-methoxynaphthalene. The synthesis involves the formation of a Grignard reagent, which is then reacted with trimethyl borate (B1201080) followed by oxidative workup with hydrogen peroxide to yield the desired naphthol orgsyn.org. This naphthol can then be used in standard synthetic routes to access a variety of photochromic naphthopyrans.

Preparation of Naphthoquinone Derivatives

The electron-rich nature of the methoxy-substituted naphthalene ring in this compound makes it susceptible to oxidation to form naphthoquinone derivatives. Naphthoquinones are important compounds with a range of biological activities. Several oxidizing agents are effective for this transformation.

Ceric Ammonium Nitrate (CAN): CAN is a powerful one-electron oxidant widely used for the oxidation of electron-rich aromatic compounds, including methoxy-substituted arenes, to their corresponding quinones nih.govorganic-chemistry.orgsamaterials.com. The reaction typically proceeds in a mixed solvent system, such as acetonitrile/water, and is characterized by a color change from orange-red to light yellow as the Ce(IV) is consumed samaterials.com. The methoxy (B1213986) group at the 6-position activates the naphthalene ring, facilitating the oxidative conversion to a methoxynaphthoquinone.

Fremy's Salt (Potassium Nitrosodisulfonate): This stable inorganic radical is a selective oxidizing agent for the conversion of phenols and some aromatic amines into quinones, a transformation known as the Teuber reaction wikipedia.orgorgsyn.org. While it is most effective on phenols, it can also oxidize aromatic ethers under certain conditions. The reaction is typically carried out in an aqueous buffer solution, such as sodium dihydrogen phosphate (B84403) orgsyn.org. The mechanism involves the radical-mediated oxidation of the aromatic ring.

The application of these methods to this compound or its derivatives would provide access to functionalized naphthoquinones, which are valuable synthetic targets.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is essential for optimizing reaction conditions and expanding their synthetic utility.

Studies on Cyclocondensation Reaction Mechanisms

The formation of the naphthoate ring system in the synthesis of lignan scaffolds involves a key cyclocondensation step. When a (Z)-3-(ethoxycarbonyl)-4,4-diarylbut-3-enoic acid is treated with polyphosphoric acid (PPA), the reaction proceeds via an intramolecular Friedel-Crafts-type acylation. The PPA protonates the carboxylic acid, activating it towards electrophilic attack on one of the aryl rings. This forms a cyclic keto-ester intermediate, specifically an ethyl 1-aryl-6-methoxy-4-oxo-3,4-dihydronaphthalene-2-carboxylate. This intermediate is generally not isolated as it rapidly undergoes tautomerization to the more thermodynamically stable enol form. This enol is the aromatized ethyl 1-aryl-4-hydroxy-6-methoxy-2-naphthoate, which is the final product of the reaction. The formation of this stable aromatic system is the driving force for the reaction.

Mechanistic Aspects of Copper- and Palladium-Catalyzed Aromatization

The aromatization of tetralone precursors to form naphthoate derivatives can be catalyzed by either copper or palladium complexes, with distinct mechanistic pathways.

Copper-Catalyzed Aromatization: The aromatization of 2-(methoxycarbonyl)-α-tetralones to methyl 1-hydroxy-2-naphthoates can be achieved using a CuI catalyst with a base like Cs2CO3 under an air atmosphere. The proposed mechanism involves aerobic oxidation. It is suggested that the reaction proceeds through the formation of α,β-unsaturated hydroperoxide intermediates, which then eliminate water to yield the final aromatized naphthol product.

Palladium-Catalyzed Aromatization: In contrast, the same transformation can be effected using a palladium catalyst, such as Pd2(dba)3, with a base like K3PO4 under an inert (argon) atmosphere. The mechanism for the palladium-catalyzed pathway is proposed to involve the formation of a palladium enolate from the β-keto ester starting material. This is followed by β-hydride elimination from the tetralone ring, which generates a double bond and a palladium-hydride species. Subsequent reductive elimination or further oxidative steps lead to the fully aromatized naphthalene ring system.

A comparison of the catalytic systems is outlined in the table below.

| Parameter | Copper-Catalyzed System | Palladium-Catalyzed System |

| Catalyst | CuI (10 mol%) | Pd2(dba)3 (1.25 mol%) |

| Base | Cs2CO3 | K3PO4 |

| Atmosphere | Air | Argon |

| Proposed Mechanism | Aerobic Oxidation | β-Hydride Elimination |

Advanced Research Applications and Methodologies

Chiroptical Spectroscopy and Absolute Stereochemistry Determination

The 6-methoxy-2-naphthoate functional group is a key chromophore in the field of chiroptical spectroscopy, a set of techniques that probe the three-dimensional structure of chiral molecules. Its specific application in Fluorescence-Detected Exciton-Coupled Circular Dichroism (FDCD) has proven to be a powerful tool for determining the absolute stereochemistry of molecules, a critical aspect in fields such as natural product synthesis and pharmaceutical development.

Fluorescence-Detected Exciton-Coupled Circular Dichroism (FDCD) is a highly sensitive spectroscopic technique that builds upon the principles of circular dichroism (CD). In conventional CD, the differential absorption of left and right circularly polarized light by a chiral molecule is measured. The exciton (B1674681) chirality method, a specific application of CD, involves introducing two chromophores into a molecule. The spatial interaction of these chromophores leads to a characteristic "split" CD signal, the sign of which can be directly related to the absolute configuration of the molecule.

FDCD enhances this method by measuring the differential fluorescence intensity resulting from the excitation with circularly polarized light. This fluorescence-based detection offers significant advantages in sensitivity and selectivity over traditional absorbance measurements. The potential of FDCD to expand the utility of the exciton chirality method is rooted in this heightened sensitivity.

Studies have demonstrated that certain fluorescent chromophores, including 6-methoxy-2-naphthoate, are excellent for the conventional absorbance-based CD exciton chirality method and also provide FDCD spectra that are in good agreement with the conventional CD data. This makes the 6-methoxy-2-naphthoate group a reliable choice for these sensitive measurements. The technique is particularly valuable when only a small amount of sample is available for analysis, a common scenario in the study of natural products. axios-research.com

The 6-methoxy-2-naphthoate moiety has been established as a standard chromophore for chiroptical studies using FDCD. axios-research.com Its utility lies in its consistent and interpretable spectral behavior. Research has confirmed that employing 6-methoxy-2-naphthoate consistently produces clear and interpretable exciton-coupled FDCD spectra, even when it is paired with non-fluorescent chromophores like p-substituted benzoates. axios-research.comchemicea.com This reliability is crucial for the accurate determination of absolute stereochemistry.

The robustness of 6-methoxy-2-naphthoate as a fluorescent chromophore helps to minimize discrepancies between CD and FDCD data, which can sometimes arise due to factors like fluorescence polarization. This consistency encourages broader application of the highly sensitive FDCD technique in organic structural analysis. The 6-methoxy-2-naphthoate chromophore (often abbreviated as 6-MN) is particularly recommended for determining absolute stereochemistry via the CD exciton chirality method when sample quantities are limited. axios-research.comchemicea.com

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens through which the properties and behavior of molecules like Ethyl 6-methoxy-2-naphthoate can be understood and predicted. Through quantum chemical calculations, researchers can model molecular conformations and forecast spectroscopic properties, offering insights that complement experimental data.

While specific quantum chemical studies focused solely on this compound are not extensively documented in the surveyed literature, the principles of such analyses can be understood from studies on structurally related compounds. For instance, the conformational analysis of molecules containing ester and aromatic functionalities is a common application of computational chemistry.

Methods like Density Functional Theory (DFT) are used to calculate the potential energy surface of a molecule as a function of its torsional angles. This allows for the identification of the most stable conformations (energy minima). For this compound, key rotational barriers would include the C-O bond of the ester group and the C-C bond connecting the ester to the naphthalene (B1677914) ring. Understanding the preferred spatial arrangement of the ethyl ester group relative to the planar naphthalene ring system is crucial for interpreting its chemical reactivity and intermolecular interactions. X-ray crystallography studies on similar molecules, such as Ethyl 2,6-dimethoxybenzoate, provide empirical data on bond lengths and angles in the solid state, which can be used to benchmark and validate the results of theoretical calculations.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.2 Å |

| (Aromatic C)-C(ester) Bond Length | ~1.5 Å |

| O-C(ethyl) Bond Length | ~1.45 Å |

| O=C-O Bond Angle | ~125° |

| (Aromatic C)-C-O Bond Angle | ~115° |

Note: The data in the table is illustrative and based on a related compound, Ethyl 2,6-dimethoxybenzoate, to demonstrate the type of information obtained from such studies.

Theoretical models are instrumental in predicting a range of spectroscopic properties, including NMR, IR, and UV-Vis spectra. Time-dependent DFT (TD-DFT) is a common method used to calculate electronic absorption spectra, which can help in the assignment of experimentally observed UV-Vis absorption bands.

For this compound, theoretical calculations could predict the energies and intensities of electronic transitions, which are responsible for its characteristic UV absorbance and fluorescence. These calculations can also provide insights into the nature of the molecular orbitals involved in these transitions. Similarly, computational methods can predict vibrational frequencies, aiding in the interpretation of infrared (IR) and Raman spectra. The prediction of nuclear magnetic shielding constants allows for the theoretical determination of NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure.

Development as Analytical Standards and Reference Materials

This compound serves as an important analytical standard, particularly in the pharmaceutical industry. It is recognized as a process impurity of the nonsteroidal anti-inflammatory drug (NSAID) Nabumetone (B1676900). As such, well-characterized reference materials of this compound are essential for the quality control of Nabumetone drug substance and products.

Pharmaceutical standards and impurities are used for several critical purposes in analytical laboratories:

Peak identification: In chromatographic methods like HPLC, the reference standard of this compound is used to confirm the identity of a peak in the chromatogram of a Nabumetone sample.

Method validation: Analytical methods used for the quality control of pharmaceuticals must be validated to ensure they are accurate, precise, and specific. This includes demonstrating the method's ability to separate and quantify the active ingredient from its impurities.

Quantification of impurities: Regulatory guidelines require that impurities in pharmaceuticals are controlled within strict limits. The reference standard allows for the accurate quantification of the level of this compound in a given sample.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates like this compound is a critical aspect of modern chemical research and manufacturing. The goal is to design processes that are not only efficient in terms of yield but also minimize environmental impact and enhance safety. This involves a holistic approach, from the choice of starting materials to the final purification of the product, guided by the twelve principles of green chemistry.

Evaluation of Sustainable Synthetic Methodologies

The evaluation of a synthetic route's sustainability hinges on several core green chemistry metrics, primarily atom economy, E-factor (Environmental Factor), and the nature of the reagents and solvents used. A transition from traditional stoichiometric methods to modern catalytic strategies is a key theme in developing greener syntheses.

Traditional vs. Greener Synthetic Approaches

Historically, the synthesis of naphthoic acid derivatives often involved multi-step processes with hazardous reagents and significant waste generation. For instance, a conventional route to the precursor 6-methoxy-2-naphthoic acid might start from 2-methoxynaphthalene (B124790). Such a process could involve bromination using elemental bromine in glacial acetic acid, followed by a reaction sequence to introduce the carboxylic acid functionality, potentially using organometallic intermediates or harsh oxidation conditions that generate substantial waste. google.compatsnap.com For example, one described method involves bromination followed by a reduction reaction using tin powder, which results in tin-containing waste streams. google.compatsnap.com The subsequent conversion of the naphthoic acid to its ethyl ester via traditional Fischer esterification typically employs a large excess of ethanol (B145695) and a strong mineral acid catalyst like sulfuric acid, which presents challenges in separation and catalyst recycling. oriprobe.combanglajol.info

In contrast, sustainable methodologies focus on improving atom economy and reducing waste. An ideal synthesis maximizes the incorporation of all reactant atoms into the final product. slideshare.net Modern approaches could involve:

Catalytic C-H Activation/Carboxylation: A highly advanced green approach would be the direct carboxylation of 2-methoxynaphthalene using carbon dioxide (CO₂) as a C1 source. nih.govgoogle.com This method, if realized, would have a near-perfect atom economy for the carboxylation step, utilizing a renewable and non-toxic C1 feedstock. While challenging, research into direct carboxylation of aromatic compounds is an active area of green chemistry. nih.govgoogle.com

Greener Oxidation Methods: Instead of stoichiometric heavy metal oxidants, catalytic oxidation using molecular oxygen or hydrogen peroxide as the terminal oxidant offers a much cleaner alternative for converting precursor functional groups into the required carboxylic acid. google.com

Sustainable Esterification: The esterification of 6-methoxy-2-naphthoic acid can be made more sustainable by replacing homogeneous mineral acids with reusable solid acid catalysts, such as zeolites or sulfonic acid resins (e.g., Amberlyst-15). oriprobe.com These catalysts are easily separated from the reaction mixture, minimize corrosion, and reduce waste. Biocatalysis, using enzymes like lipases, represents another green alternative that operates under mild conditions.

The following table provides a comparative evaluation of a hypothetical traditional route versus a greener alternative for the synthesis of the precursor, 6-methoxy-2-naphthoic acid, and its subsequent esterification.

| Metric/Parameter | Hypothetical Traditional Route | Hypothetical Greener Route |

|---|---|---|

| Starting Material | 2-Methoxynaphthalene | 2-Methoxynaphthalene |

| Key Reagents (Carboxylation) | Br₂, Sn powder, N,N-dimethylformamide | CO₂, Palladium-based catalyst |

| Key Reagents (Esterification) | Excess Ethanol, conc. H₂SO₄ | Ethanol, Solid Acid Catalyst (e.g., Amberlyst-15) |

| Atom Economy (Theoretical) | Low (significant byproducts like tin salts, HBr) | High (approaching 100% for carboxylation) |

| E-Factor (Estimated) | High (>10 kg waste/kg product) | Low (<1-5 kg waste/kg product) |

| Solvents | Glacial Acetic Acid, Dichloromethane (B109758) | Greener solvents (e.g., anisole, 2-MeTHF), or solvent-free |

| Hazards | Use of toxic Br₂, corrosive H₂SO₄, tin waste | Use of greenhouse gas (CO₂), catalyst handling |

Process Optimization for Reduced Environmental Impact

Beyond the selection of a sustainable synthetic route, process optimization is crucial for minimizing the environmental footprint of chemical production. This involves a detailed examination of every aspect of the process to enhance efficiency and reduce waste and energy consumption.

Key Areas for Optimization:

Solvent Selection and Reduction: Solvents constitute a significant portion of the mass in a typical chemical process and are a primary source of waste. nih.gov Green chemistry encourages the use of safer, more environmentally benign solvents. For the synthesis of this compound, replacing hazardous solvents like dichloromethane or N,N-dimethylformamide (DMF) with greener alternatives such as anisole, cyclopentyl methyl ether (CPME), or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key optimization step. Furthermore, designing processes that operate at higher concentrations or in solvent-free conditions can dramatically reduce waste. researchgate.net

Energy Efficiency: Traditional syntheses often rely on prolonged heating under reflux. google.com Alternative energy sources can significantly reduce reaction times and energy consumption. Microwave-assisted synthesis, for example, can accelerate reaction rates for esterification, leading to higher throughput and lower energy usage. researchgate.net Continuous flow chemistry offers another avenue for optimization, providing better heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for higher yields and purity compared to batch processing. nih.gov

Waste Minimization and Valorization: The first principle of green chemistry is waste prevention. wjpmr.com Process optimization should focus on maximizing yield and selectivity to minimize the formation of byproducts. Any waste that is unavoidably generated should be evaluated for potential valorization. For instance, in some esterification reactions, the water byproduct can be selectively removed to drive the reaction equilibrium towards the product, improving conversion and yield.

By systematically applying these green chemistry principles, the synthesis of this compound can be designed and optimized to be more sustainable, safer, and economically viable, aligning with the modern demands of the chemical industry.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 6-methoxy-2-naphthoate with high yield and purity?

this compound can be synthesized via acid/iodide cooperative catalysis, as demonstrated in a representative procedure yielding 80% purity. Key steps include coupling 6-methoxy-2-naphthoic acid derivatives with ethyl alcohol under catalytic conditions, followed by purification using preparative thin-layer chromatography (PTLC) with petroleum ether/ethyl acetate (100:1) . Alternative routes involve brominated precursors (e.g., methyl 6-bromo-2-naphthoate), which undergo halogen exchange or hydrolysis to introduce functional groups .

Q. How should researchers handle this compound to ensure laboratory safety?

While no acute toxicity is reported, standard precautions include:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks .

- Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in sealed containers away from ignition sources, in cool, dry conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : and NMR in CDCl confirm structure via peaks at δ 8.79 (s, 1H, aromatic) and 165.6 ppm (ester carbonyl) .

- Fluorescence Spectroscopy : Excitation at 310 nm/emission at 360 nm detects its fluorogenic properties in enzymatic assays .

- X-ray Crystallography : SHELX programs refine crystal structures, while ORTEP-III generates graphical representations of molecular geometry .

Advanced Research Questions

Q. How can discrepancies in crystallographic data of this compound be resolved?

Discrepancies often arise from twinning or poor data resolution. Use SHELXL for small-molecule refinement, which robustly handles high-resolution or twinned datasets. Validate hydrogen bonding and torsion angles with ORTEP-III’s graphical interface to ensure structural accuracy . Cross-check against computational models (e.g., DFT) to reconcile experimental and theoretical bond lengths .

Q. What methodological considerations are crucial when using this compound in fluorescence-based enzymatic assays?

- Buffer Optimization : Use 50 mM sodium phosphate buffer (pH 8.5) to maintain enzyme stability .

- Inhibitor Inclusion : Add 4-methylpyrazole (12 mM) to suppress alcohol dehydrogenase interference .

- Fluorophore Stability : Monitor photobleaching by limiting exposure to UV light during fluorometric readings .

Q. How does the methoxy group position affect the compound’s application in exciton-coupled circular dichroism (ECCD) studies?

The 6-methoxy group enhances fluorescence quantum yield, enabling sensitive ECCD detection via fluorescence-detected CD (FDCD). This allows absolute stereochemistry determination even with trace samples. Coupling with nonfluorescent chromophores (e.g., p-substituted benzoates) does not quench signal integrity, making it ideal for chiral analysis .

Q. How to address challenges in reproducing synthetic yields of this compound across different laboratories?

Variability often stems from:

- Catalyst Loading : Strictly control iodide catalyst ratios (e.g., 5 mol%) to avoid side reactions .

- Purification : Use PTLC over column chromatography for better separation of ester byproducts .

- Moisture Sensitivity : Conduct reactions under anhydrous conditions to prevent hydrolysis of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.